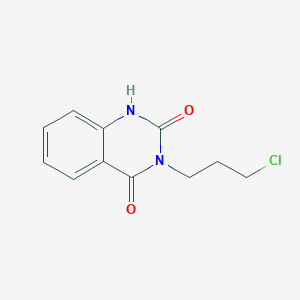

3-(3-Chloropropyl)quinazoline-2,4(1H,3H)-dione

Übersicht

Beschreibung

3-(3-chloropropyl)-2,4(1H,3H)-quinazolinedione is an organic compound belonging to the quinazoline family Quinazolines are heterocyclic compounds containing a benzene ring fused to a pyrimidine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chloropropyl)-2,4(1H,3H)-quinazolinedione typically involves the reaction of 2,4(1H,3H)-quinazolinedione with 3-chloropropylamine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is heated under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of 3-(3-chloropropyl)-2,4(1H,3H)-quinazolinedione may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as crystallization or chromatography can further enhance the efficiency and purity of the final product.

Analyse Chemischer Reaktionen

Alkylation Reactions

Alkylation reactions are prominent for modifying the quinazoline ring. For instance, treatment with alkyl halides can lead to the formation of various substituted derivatives. The reaction typically proceeds via nucleophilic attack on the nitrogen atom in the quinazoline structure:

Addition Reactions

The compound exhibits reactivity towards anionic reagents that can add across the double bonds present in the quinazoline structure. Common reagents include sodium bisulfate and various carbonyl compounds:

Cyclization Reactions

Cyclization is critical for forming complex structures from simpler precursors. The formation of bicyclic systems can occur through intramolecular nucleophilic attacks leading to new ring formations:

Catalytic Reactions

Recent studies have highlighted the use of catalysts such as TBD@Fe3O4 for enhancing yields in reactions involving quinazoline derivatives. This catalyst has shown efficiency in promoting the synthesis of various quinazoline derivatives under optimized conditions (e.g., temperature, solvent choice) .

| Catalyst | Yield (%) |

|---|---|

| TBD@Fe3O4 | 64 |

| TMG@Fe3O4 | 35 |

| NH2NH2@Fe3O4 | 18 |

| Fe3O4 | 0 |

-

Biological Activity and Applications

Quinazoline derivatives, including 3-(3-Chloropropyl)quinazoline-2,4(1H,3H)-dione, have been investigated for their biological activities. They exhibit a wide range of pharmacological properties such as:

-

Antimicrobial Activity: Compounds derived from quinazolines have shown potential as antibacterial agents against both Gram-positive and Gram-negative bacteria .

-

Antiviral Properties: Some derivatives have demonstrated activity against viruses like HCV with promising therapeutic indices .

The compound this compound serves as a versatile scaffold for synthesizing various biologically active compounds. Its chemical reactivity allows for extensive modifications that enhance its pharmacological profile. Continued research into its synthetic pathways and biological applications will further elucidate its potential in medicinal chemistry.

This article provides a comprehensive overview of the chemical reactions associated with this compound while highlighting its significance in drug development and synthesis strategies.

Wissenschaftliche Forschungsanwendungen

3-(3-chloropropyl)-2,4(1H,3H)-quinazolinedione has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives with potential pharmaceutical applications.

Biology: The compound can be used in studies to investigate the biological activity of quinazoline derivatives, including their potential as enzyme inhibitors or receptor modulators.

Medicine: Quinazoline derivatives, including 3-(3-chloropropyl)-2,4(1H,3H)-quinazolinedione, are explored for their potential therapeutic effects, such as anticancer, antiviral, and anti-inflammatory activities.

Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Wirkmechanismus

The mechanism of action of 3-(3-chloropropyl)-2,4(1H,3H)-quinazolinedione involves its interaction with specific molecular targets, such as enzymes or receptors. The chloropropyl group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,4(1H,3H)-quinazolinedione: The parent compound without the chloropropyl group.

3-(3-bromopropyl)-2,4(1H,3H)-quinazolinedione: A similar compound with a bromopropyl group instead of a chloropropyl group.

3-(3-aminopropyl)-2,4(1H,3H)-quinazolinedione: A derivative with an aminopropyl group.

Uniqueness

3-(3-chloropropyl)-2,4(1H,3H)-quinazolinedione is unique due to the presence of the chloropropyl group, which can influence its reactivity and binding properties

Biologische Aktivität

3-(3-Chloropropyl)quinazoline-2,4(1H,3H)-dione is a compound belonging to the quinazoline family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, antiviral, and anticancer properties, along with structure-activity relationships (SAR) derived from various studies.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of quinazoline-2,4(1H,3H)-dione derivatives. In one study, a series of these compounds were synthesized and evaluated against various bacterial strains. The results indicated that compounds derived from quinazoline-2,4-dione exhibited moderate antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, compound 15 demonstrated inhibition zone values ranging from 10 to 12 mm against Staphylococcus aureus, Escherichia coli, and Candida albicans, with minimum inhibitory concentration (MIC) values of 80 mg/mL for S. aureus and 75 mg/mL for E. coli .

| Compound | Bacterial Strain | Inhibition Zone (mm) | MIC (mg/mL) |

|---|---|---|---|

| 15 | Staphylococcus aureus | 11 | 80 |

| 15 | Escherichia coli | 10 | 75 |

| 14a | Candida albicans | 12 | 70 |

| 14b | Candida albicans | 13 | 75 |

Antiviral Activity

Moreover, derivatives of quinazoline-2,4(1H,3H)-dione have shown promising antiviral properties. A study reported that certain compounds exhibited significant inhibitory activity against vaccinia virus and adenovirus. For example, compound 24b11 displayed an EC50 value of 1.7 μM against vaccinia virus, outperforming the reference drug Cidofovir (EC50 = 25 μM). Additionally, compound 24b13 was noted for its potent activity against adenovirus-2 with an EC50 of 6.2 μM .

| Compound | Virus Type | EC50 (μM) |

|---|---|---|

| 24b11 | Vaccinia | 1.7 |

| Cidofovir | Vaccinia | 25 |

| 24b13 | Adenovirus-2 | 6.2 |

Anticancer Activity

The anticancer properties of quinazoline derivatives have also been extensively studied. In a recent investigation, several compounds were evaluated for their cytotoxic effects on human cancer cell lines. Notably, compounds 4b and 4e exhibited significant inhibition of c-Met and VEGFR-2 tyrosine kinases (TKs), which are critical in cancer progression. These compounds showed IC50 values ranging from 0.052 to 0.084 µM and demonstrated superior cytotoxicity compared to cabozantinib in HCT-116 colorectal cancer cells .

| Compound | Target Kinase | IC50 (µM) |

|---|---|---|

| 4b | c-Met | 0.052 |

| 4e | c-Met | 0.084 |

| Cabozantinib | c-Met | Not specified |

Structure-Activity Relationships (SAR)

The biological activities of quinazoline derivatives are closely related to their chemical structures. Modifications at specific positions on the quinazoline ring can significantly influence their potency and selectivity against various targets:

- Substituent Effects : The introduction of different groups at the nitrogen positions or on the phenyl ring alters the interaction with biological targets.

- Metal Ion Chelation : Some derivatives exhibit enhanced activity through metal ion chelation mechanisms which can improve their bioavailability and efficacy .

- Cyclic Structures : The incorporation of cyclic structures has been linked to increased potency against specific viral strains .

Case Study: Antimicrobial Efficacy

In a controlled study evaluating the antimicrobial efficacy of synthesized quinazoline derivatives, it was found that modifications at the N-1 position significantly affected the antibacterial activity against E. coli and S. aureus. The most effective compounds were those with electron-withdrawing groups at this position.

Case Study: Antiviral Properties

Another notable case involved a series of synthesized triazole-containing quinazoline derivatives that were tested for antiviral activity against poxviruses. The results indicated that specific structural modifications led to enhanced selectivity and potency against vaccinia virus .

Eigenschaften

IUPAC Name |

3-(3-chloropropyl)-1H-quinazoline-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2O2/c12-6-3-7-14-10(15)8-4-1-2-5-9(8)13-11(14)16/h1-2,4-5H,3,6-7H2,(H,13,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGTRQQOBEJNQCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CCCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30538866 | |

| Record name | 3-(3-Chloropropyl)quinazoline-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30538866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5495-40-9 | |

| Record name | 3-(3-Chloropropyl)quinazoline-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30538866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.